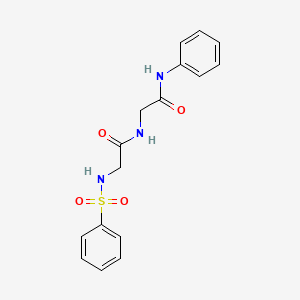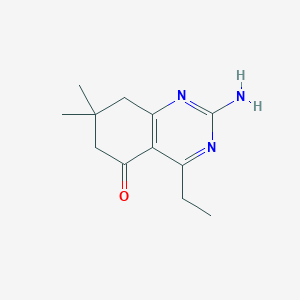![molecular formula C23H34N4O2 B4927082 1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-2-piperidinone](/img/structure/B4927082.png)
1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-2-piperidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-2-piperidinone, also known as OP4 or N-(3-oxo-3-{[3-(4-phenylpiperazin-1-yl)propyl]amino}propyl)piperidin-2-one, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. OP4 is a piperidinone derivative that has been synthesized and studied for its pharmacological effects on the central nervous system (CNS).
Mécanisme D'action
The exact mechanism of action of 1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-2-piperidinone is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor and a dopamine D2 receptor antagonist. This dual mechanism of action may contribute to its anxiolytic, antidepressant, and antipsychotic effects. 1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-2-piperidinone has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Biochemical and Physiological Effects:
1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-2-piperidinone has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of BDNF in the hippocampus, a region of the brain that is involved in memory and learning. 1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-2-piperidinone has also been shown to decrease the levels of corticosterone, a hormone that is released in response to stress. Additionally, 1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-2-piperidinone has been shown to increase the levels of serotonin and dopamine in certain brain regions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-2-piperidinone in lab experiments is its high purity and stability. This allows for accurate and reproducible results. Additionally, 1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-2-piperidinone has been shown to have a low toxicity profile, making it a safe candidate for further research. One limitation of using 1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-2-piperidinone in lab experiments is its limited solubility in water. This can make it difficult to administer to animals in certain experimental settings.
Orientations Futures
There are several future directions for research on 1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-2-piperidinone. One area of interest is its potential as a therapeutic agent for the treatment of CNS disorders. Further research is needed to determine the optimal dosage and administration route for 1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-2-piperidinone in humans. Another area of interest is its potential as a neuroprotective agent. 1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-2-piperidinone has been shown to have antioxidant properties, which may make it useful in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-2-piperidinone and its effects on various neurotransmitter systems.
Méthodes De Synthèse
1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-2-piperidinone can be synthesized through a multistep process that involves the reaction of piperidine, phenylpiperazine, and 3-bromo-3-oxopropylamine. The resulting compound is then treated with sodium hydroxide to yield 1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-2-piperidinone. The synthesis method has been optimized to improve the yield and purity of 1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-2-piperidinone, making it a viable candidate for further research.
Applications De Recherche Scientifique
1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-2-piperidinone has been studied extensively for its potential therapeutic applications in the treatment of various CNS disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-2-piperidinone has also been investigated for its neuroprotective properties and its ability to improve cognitive function. These findings suggest that 1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-2-piperidinone has the potential to be developed into a novel therapeutic agent for the treatment of CNS disorders.
Propriétés
IUPAC Name |
1-[3-oxo-3-[3-(4-phenylpiperazin-1-yl)piperidin-1-yl]propyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O2/c28-22-10-4-5-12-26(22)14-11-23(29)27-13-6-9-21(19-27)25-17-15-24(16-18-25)20-7-2-1-3-8-20/h1-3,7-8,21H,4-6,9-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYNAZQABHQFEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CCC(=O)N2CCCC(C2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-Oxo-3-[3-(4-phenylpiperazin-1-yl)piperidin-1-yl]propyl]piperidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(3-isopropenylphenyl)-1-methylethyl]-2,6-dimethyl-4-morpholinecarboxamide](/img/structure/B4927004.png)

![N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide](/img/structure/B4927030.png)
![N-benzyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4927039.png)
![5-acetyl-2-{[2-(4-biphenylyl)-2-oxoethyl]thio}-4-(2-chlorophenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4927041.png)
![N-benzyl-5-[4-(4-bromobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4927042.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-biphenylcarboxamide](/img/structure/B4927059.png)

![10-iodo-2-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B4927069.png)

![1'-(3-phenoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B4927094.png)
![N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B4927105.png)